molecular formula C10H8ClNO2 B2528871 [5-(3-Chlorophenyl)isoxazol-3-yl]methanol CAS No. 657424-79-8

[5-(3-Chlorophenyl)isoxazol-3-yl]methanol

Cat. No.: B2528871
CAS No.: 657424-79-8
M. Wt: 209.63
InChI Key: BBLDPDOSTBIXLM-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)isoxazol-3-yl]methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molar mass of 209.63 g/mol It is characterized by the presence of a chlorophenyl group attached to an isoxazole ring, which is further connected to a methanol group

Scientific Research Applications

Chemistry: In chemistry, [5-(3-Chlorophenyl)isoxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification system . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle this compound with care to avoid potential hazards.

Future Directions

Isoxazoles, including “[5-(3-Chlorophenyl)isoxazol-3-yl]methanol”, are of significant interest in the field of drug discovery due to their presence in many commercially available drugs . They are also synthetically useful due to the labile N–O bond in the isoxazole ring . Therefore, future research may focus on developing new synthetic strategies and exploring the biological activities of isoxazoles .

Mechanism of Action

Phenyl compounds are a class of organic compounds that contain a phenyl functional group, which is a six-membered aromatic ring, minus a hydrogen, thus represented as -C6H5. This class of compounds is known for its contribution to the therapeutic properties of several drugs due to the ability of the phenyl group to interact with various enzymes and receptors in the body .

Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom. Isoxazole rings are found in some natural products, such as ibotenic acid. They are also found in a number of drugs, including COX-2 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Chlorophenyl)isoxazol-3-yl]methanol typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine to form the corresponding isoxazole intermediate. This intermediate is then subjected to reduction conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(3-Chlorophenyl)isoxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

  • [5-(4-Chlorophenyl)isoxazol-3-yl]methanol
  • [5-(2-Chlorophenyl)isoxazol-3-yl]methanol
  • [5-(3-Bromophenyl)isoxazol-3-yl]methanol

Comparison: Compared to its analogs, [5-(3-Chlorophenyl)isoxazol-3-yl]methanol exhibits unique reactivity and biological activity due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical properties and interactions with biological targets .

Properties

IUPAC Name

[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLDPDOSTBIXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657424-79-8
Record name 5-(3-Chlorophenyl)-3-isoxazolemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657424798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPP9WBH6V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (320 mg, 8.4 mmol) was slowly added to a solution of 5-(3-chloro-phenyl)-isoxazole-3-carboxylic acid ethyl ester (2.0 g, 8.4) in THF (100 ml) at r.t After 1 h, the reaction mixture was quenched with water and then extracted with EA. The organic layer was washed with water and brine, dried (Na2SO4), filtered, and concentrated. The resulting residue was then purified by column chromatography using 15-40% EA in hex. to afford the title compound (1.32 g, 75%,). 1H NMR: 7.78 (s, 1H), 7.68 (m, 1H), 7.43 (m, 2H), 6.63 (s, 1H), 4.84 (d, 2H), 2.23 (t, 1H).
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320 mg
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2 g
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100 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium borohydride (96.7 g, 2.6 mol) was slowly added to a solution of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (214.5 g, 0.85 mol) in methanol (2.5 L) at 0° C. The reaction mixture was heated at 50° C. for 2 h and was quenched with EtOAc at r.t. Most of the solvent was distilled off and to the remaining crude was added EtOAc. The organic layer was washed with water, saturated brine and concentrated to give the title compound, which was used directly in the next step. MS (M++1)=210.
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96.7 g
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214.5 g
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2.5 L
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